molecular formula C28H25F3N4O B11490395 1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea

1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea

Cat. No.: B11490395
M. Wt: 490.5 g/mol
InChI Key: ALHVUZLNWSSQAI-UHFFFAOYSA-N
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Description

1-(NAPHTHALEN-1-YL)-3-[2-(4-PHENYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]UREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a phenylpiperazine moiety, and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.

Properties

Molecular Formula

C28H25F3N4O

Molecular Weight

490.5 g/mol

IUPAC Name

1-naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C28H25F3N4O/c29-28(30,31)21-13-14-26(35-17-15-34(16-18-35)22-9-2-1-3-10-22)25(19-21)33-27(36)32-24-12-6-8-20-7-4-5-11-23(20)24/h1-14,19H,15-18H2,(H2,32,33,36)

InChI Key

ALHVUZLNWSSQAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)NC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of 1-(NAPHTHALEN-1-YL)-3-[2-(4-PHENYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the phenylpiperazine group through nucleophilic substitution reactions. The final step involves the incorporation of the trifluoromethyl group under controlled conditions to ensure the stability of the compound. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

1-(NAPHTHALEN-1-YL)-3-[2-(4-PHENYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings, leading to the formation of substituted derivatives.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield corresponding amines and carboxylic acids.

Scientific Research Applications

1-(NAPHTHALEN-1-YL)-3-[2-(4-PHENYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(NAPHTHALEN-1-YL)-3-[2-(4-PHENYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(NAPHTHALEN-1-YL)-3-[2-(4-PHENYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]UREA can be compared with other similar compounds, such as:

    1-(NAPHTHALEN-1-YL)-3-[2-(4-METHYLPIPERAZIN-1-YL)-5-(TRIFLUOROMETHYL)PHENYL]UREA: Similar structure but with a methyl group instead of a phenyl group, leading to different biological activities.

    1-(NAPHTHALEN-1-YL)-3-[2-(4-PHENYLPIPERAZIN-1-YL)-5-(METHYL)PHENYL]UREA: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical reactivity and applications.

    1-(NAPHTHALEN-1-YL)-3-[2-(4-PHENYLPIPERAZIN-1-YL)-5-(CHLORO)PHENYL]UREA:

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